Indantadol hydrochloride

Descripción general

Descripción

El clorhidrato de HA-1077, también conocido como fasudil, es un potente inhibidor de la cinasa de proteína asociada a Rho (ROCK). Es ampliamente reconocido por sus efectos terapéuticos, particularmente en el tratamiento del vasoespasmo cerebral después de una hemorragia subaracnoidea. El compuesto también es conocido por su capacidad para inhibir varias cinasas de proteínas, incluidas la cinasa de proteína A, la cinasa de proteína G y la cinasa de cadena ligera de miosina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de HA-1077 implica la reacción del cloruro de 5-isoquinolinsulfonilo con homopiperazina. La reacción se lleva a cabo típicamente en un disolvente orgánico como el diclorometano, en condiciones básicas proporcionadas por una base como la trietilamina. El producto se purifica y se convierte a su forma de sal dihidrocloruro .

Métodos de producción industrial: La producción industrial del clorhidrato de HA-1077 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica rigurosos pasos de purificación para garantizar una alta pureza y rendimiento. El producto final se obtiene a menudo como un sólido liofilizado, que es estable en condiciones refrigeradas .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de HA-1077 principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes:

Reacciones de sustitución: Generalmente implican nucleófilos como aminas o tioles.

Reacciones de oxidación: Se pueden llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de reducción: A menudo implican agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir varios derivados de amina del clorhidrato de HA-1077 .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Indantadol functions as a non-selective monoamine oxidase (MAO) inhibitor and an NMDA receptor antagonist . These mechanisms contribute to its neuroprotective effects and its ability to alleviate pain. The compound has demonstrated the following pharmacological activities:

- Anticonvulsant Activity : Indantadol has shown effectiveness in preclinical models of seizures induced by kainate, indicating potential use in seizure disorders .

- Antihyperalgesic Effects : In human studies, indantadol significantly reduced secondary hyperalgesia in a heat-capsaicin-induced pain model, suggesting its efficacy in managing neuropathic pain .

- Neuroprotection : Preclinical evidence supports its neuroprotective properties, which may be beneficial in conditions involving neuronal damage .

Neuropathic Pain

Indantadol is primarily under investigation for treating diabetic peripheral neuropathic pain (DPN) . Clinical trials have indicated that:

- In phase II trials, indantadol administered at doses up to 600 mg was well-tolerated and showed promising results in reducing pain associated with DPN .

- The drug's favorable pharmacokinetic profile includes extensive liver metabolism and the formation of metabolites that may contribute to its therapeutic effects .

Chronic Cough

Indantadol was also explored for its potential in treating chronic cough . However, phase II clinical trials did not yield significant efficacy results, leading to the discontinuation of this line of investigation .

Case Studies and Clinical Trials

Mecanismo De Acción

El clorhidrato de HA-1077 ejerce sus efectos inhibiendo la actividad de la cinasa de proteína asociada a Rho (ROCK). Esta inhibición conduce a una disminución en la fosforilación de la cadena ligera de miosina, lo que resulta en la relajación del músculo liso vascular y una reducción de la vasoconstricción. El compuesto también afecta a otros objetivos moleculares, incluidas la cinasa de proteína A, la cinasa de proteína G y la cinasa de cadena ligera de miosina, contribuyendo a sus diversos efectos biológicos .

Compuestos similares:

Y-27632: Otro inhibidor de ROCK con efectos biológicos similares pero diferente estructura química.

H-1152: Un inhibidor de ROCK más potente en comparación con el clorhidrato de HA-1077.

Hidroxifasudil: Un metabolito del clorhidrato de HA-1077 con propiedades farmacológicas similares

Singularidad: El clorhidrato de HA-1077 es único debido a su amplio espectro de inhibición de cinasas y sus efectos terapéuticos bien documentados en entornos clínicos. Su capacidad para inhibir múltiples cinasas de proteínas lo convierte en una herramienta valiosa tanto en la investigación como en las aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Y-27632: Another ROCK inhibitor with similar biological effects but different chemical structure.

H-1152: A more potent ROCK inhibitor compared to HA-1077 dihydrochloride.

Hydroxyfasudil: A metabolite of HA-1077 dihydrochloride with similar pharmacological properties

Uniqueness: HA-1077 dihydrochloride is unique due to its broad spectrum of kinase inhibition and its well-documented therapeutic effects in clinical settings. Its ability to inhibit multiple protein kinases makes it a valuable tool in both research and therapeutic applications .

Actividad Biológica

Indantadol hydrochloride, also known as CHF-3381, is a pharmaceutical compound primarily recognized for its dual mechanism of action as a non-selective monoamine oxidase (MAO) inhibitor and a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor . This unique profile positions indantadol as a promising candidate for the treatment of conditions such as neuropathic pain and chronic cough. This article delves into the biological activities associated with this compound, highlighting its mechanisms, preclinical findings, and clinical implications.

-

Monoamine Oxidase Inhibition :

- Indantadol acts as a reversible inhibitor of MAO-A and MAO-B, enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, indantadol increases the levels of these neurotransmitters in the central nervous system (CNS), which can enhance mood and alleviate pain.

-

NMDA Receptor Antagonism :

- The NMDA receptor plays a crucial role in synaptic plasticity, learning, memory, and pain perception. Indantadol's antagonistic action at this receptor can potentially mitigate excitotoxicity associated with various neurological disorders. Research indicates that this antagonism may contribute to its neuroprotective effects and efficacy in pain management .

Preclinical Studies

Preclinical evaluations have demonstrated several biological activities of indantadol:

- Anticonvulsant Activity : In models of kainate-induced seizures, indantadol exhibited significant neuroprotective effects and anticonvulsant properties. The effective dose (ED50) was reported to be approximately 24 mg/kg when administered intraperitoneally (i.p.) .

- Antihyperalgesic Effects : Studies using a human heat-capsaicin-induced pain model showed that indantadol significantly reduced secondary hyperalgesia by 67% at a dosage of 500 mg .

- Impact on Hyperalgesia : In animal models, indantadol was effective in reducing hyperalgesia, indicating its potential utility in managing chronic pain states .

Clinical Trials

This compound has undergone various phases of clinical trials:

- Phase II Trials : The compound has been evaluated for its efficacy in treating diabetic peripheral neuropathic pain and chronic cough. However, many studies were terminated due to mixed results regarding efficacy and safety .

- Safety Profile : Clinical trials reported that indantadol was well-tolerated at doses up to 600 mg with mild side effects such as dizziness and asthenia being the most common .

Comparative Analysis

The following table summarizes the comparative biological activity and therapeutic potential of this compound against other compounds targeting similar pathways:

| Compound | Mechanism of Action | Therapeutic Use | Clinical Phase | Key Findings |

|---|---|---|---|---|

| Indantadol | NMDA antagonist & MAO inhibitor | Neuropathic pain & chronic cough | Phase II | Significant antihyperalgesic effects; well-tolerated |

| Ketamine | NMDA antagonist | Depression & pain relief | Approved | Rapid antidepressant effects; potential for abuse |

| Tramadol | Weak opioid & serotonin-norepinephrine reuptake inhibitor | Pain management | Approved | Risk of dependence; moderate efficacy |

Case Studies

Several case studies have highlighted the potential applications of indantadol:

Propiedades

IUPAC Name |

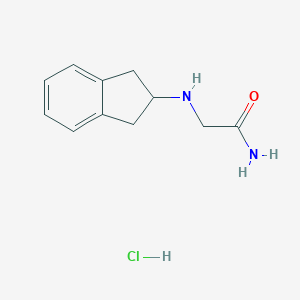

2-(2,3-dihydro-1H-inden-2-ylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-11(14)7-13-10-5-8-3-1-2-4-9(8)6-10;/h1-4,10,13H,5-7H2,(H2,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNNIRXUJSPGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174169 | |

| Record name | Indantadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202914-18-9 | |

| Record name | Acetamide, 2-[(2,3-dihydro-1H-inden-2-yl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202914-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indantadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202914189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indantadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-[(2,3-dihydro-1H-inden-2-yl)amino]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDANTADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHA48V735B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.